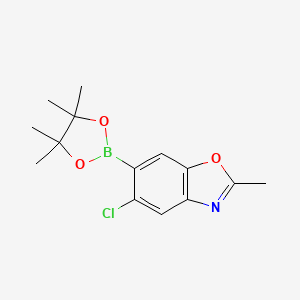![molecular formula C10H6ClN3 B13983848 5-Chloroimidazo[1,2-a]quinazoline](/img/structure/B13983848.png)
5-Chloroimidazo[1,2-a]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloroimidazo[1,2-a]quinazoline is a heterocyclic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both imidazole and quinazoline rings in its structure makes this compound a unique and interesting compound for research in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroimidazo[1,2-a]quinazoline can be achieved through various methods. One common approach involves the reaction between N-acylanthranilic acids and 2-amino acetamides (or 2-amino-acetonitriles) in the presence of phosphorus oxychloride as a condensing reagent under microwave irradiation . This method is advantageous due to its efficiency and the rapid formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly beneficial in industrial settings due to its scalability and reduced reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloroimidazo[1,2-a]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and properties.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 5-Chloroimidazo[1,2-a]quinazoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of various enzymes, thereby affecting cellular processes and signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,5-a]quinazolines: These compounds share a similar structure but differ in the position of the nitrogen atoms in the imidazole ring.
Quinazolinones: These derivatives have a carbonyl group in place of the imidazole ring.
Uniqueness
5-Chloroimidazo[1,2-a]quinazoline is unique due to the presence of both imidazole and quinazoline rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C10H6ClN3 |
|---|---|
Poids moléculaire |
203.63 g/mol |
Nom IUPAC |
5-chloroimidazo[1,2-a]quinazoline |
InChI |
InChI=1S/C10H6ClN3/c11-9-7-3-1-2-4-8(7)14-6-5-12-10(14)13-9/h1-6H |
Clé InChI |
XVZBRJCAMUJGPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NC3=NC=CN23)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13983771.png)
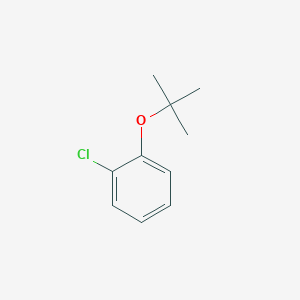
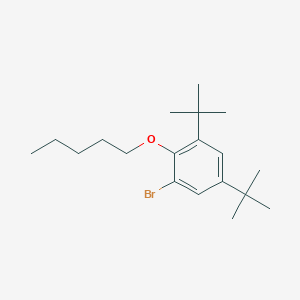



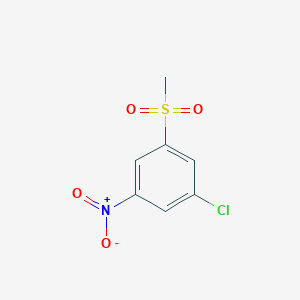
![(R)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13983813.png)
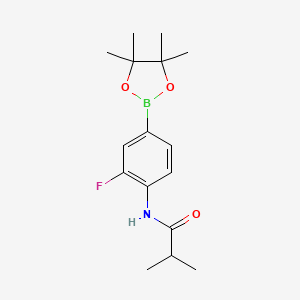

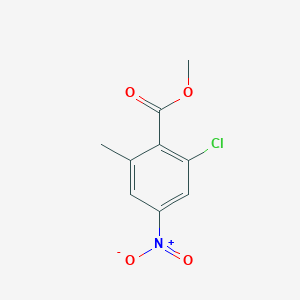
![[(1E)-3-(4-Nitrophenyl)triaz-1-en-1-yl]acetonitrile](/img/structure/B13983840.png)
